molecular formula C10H12FNO3 B584224 2-(4-Fluorophenoxy-d4)-N-methoxy-N-methyl-acetamide CAS No. 1346600-59-6

2-(4-Fluorophenoxy-d4)-N-methoxy-N-methyl-acetamide

Cat. No.: B584224
CAS No.: 1346600-59-6
M. Wt: 217.233
InChI Key: MIIHTIGREDJGEO-LNFUJOGGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Fluorophenoxy-d4)-N-methoxy-N-methyl-acetamide (CAS 1346600-59-6) is a deuterated stable isotope-labeled compound of significant value in biomedical and chemical research. This off-white solid, with a molecular formula of C 10 H 8 D 4 FNO 3 and a molecular weight of 217.23, is characterized by four deuterium atoms on its phenoxy ring, which enhances its utility in metabolic and pharmacokinetic studies . The primary research application of this compound is in the preparation of deuterium-labeled Lipoxin analogs . Lipoxins are potent, endogenous mediators that play a critical role in the resolution of inflammation. The use of this deuterated acetamide as a synthetic intermediate allows researchers to produce stable, labeled versions of these bioactive molecules. Such labeled compounds are indispensable tools for tracing metabolic pathways, elucidating biological mechanisms, and conducting precise quantitative analyses using techniques like mass spectrometry, without interfering with the compound's inherent biological activity. As a Weinreb amide, this reagent is highly valuable in organic synthesis, primarily for its role in facilitating the formation of ketones and aldehydes from various nucleophiles. Its structure helps prevent overreaction, providing superior control in multi-step synthetic sequences. The compound is soluble in chloroform, dichloromethane, and DMSO . For optimal stability, it is recommended to store this product as an off-white solid at 2-8°C, protected from air and light . Important Notice: This product is intended for research purposes only in a laboratory setting. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption.

Properties

CAS No.

1346600-59-6

Molecular Formula

C10H12FNO3

Molecular Weight

217.233

IUPAC Name

N-methoxy-N-methyl-2-(2,3,5,6-tetradeuterio-4-fluorophenoxy)acetamide

InChI

InChI=1S/C10H12FNO3/c1-12(14-2)10(13)7-15-9-5-3-8(11)4-6-9/h3-6H,7H2,1-2H3/i3D,4D,5D,6D

InChI Key

MIIHTIGREDJGEO-LNFUJOGGSA-N

SMILES

CN(C(=O)COC1=CC=C(C=C1)F)OC

Origin of Product

United States

Preparation Methods

Preparation of 4-Fluorophenol-d4

Deuteration at the phenoxy ring is typically achieved through acid-catalyzed hydrogen-deuterium exchange or by starting with deuterated precursors. Patent EP3625214B1 describes the synthesis of 4-fluoro-2-(trideuteriomethyl)phenol using deuterated methyl iodide (CD3I) in a nucleophilic aromatic substitution reaction. Although the patent focuses on a methyl-deuterated derivative, analogous methods apply to phenoxy-d4 systems:

  • Deuteration via H/D Exchange :

    • Treating 4-fluorophenol with D2O in the presence of Pd/C or PtO2 catalysts under high-pressure deuterium gas facilitates H/D exchange at ortho and para positions.

    • Reaction conditions: 150°C, 48 hours, yielding >95% deuterium incorporation (confirmed by 1H^1H-NMR suppression at δ 6.8–7.2).

  • Synthesis from Deuterated Starting Materials :

    • Using 4-fluoro-d4-benzene (commercially available) followed by hydroxylation via directed ortho-metalation (DoM) with LDA and quenching with O2.

Synthesis of N-Methoxy-N-Methylamine Hydrochloride

This intermediate, critical for the Weinreb amide moiety, is prepared via:

  • Methylation of Methoxyamine :
    Methoxyamine reacts with methyl chloride in a biphasic system (NaOH/CH2Cl2), yielding N-methoxy-N-methylamine hydrochloride after acid workup.

    • Yield: 89%

    • Purity: >99% (by ion chromatography).

Key Reaction Steps for 2-(4-Fluorophenoxy-d4)-N-Methoxy-N-Methyl-Acetamide

Acyl Chloride Formation

The acetic acid backbone is activated as an acyl chloride for subsequent amide coupling:

  • Protocol from Iron-Catalyzed Acetamide Synthesis :

    • 2-(4-Fluorophenoxy-d4)acetic acid (1.0 equiv.) is refluxed with thionyl chloride (3.0 equiv.) for 1 hour.

    • Solvent removal under vacuum yields 2-(4-fluorophenoxy-d4)acetyl chloride as a pale-yellow liquid (95% conversion, GC-MS).

Amide Bond Formation with N-Methoxy-N-Methylamine

The Weinreb amide is constructed via Schotten-Baumann conditions:

  • Adapted from N-Methoxy-N-Methylacetamide Synthesis :

    • Step 1 : N-Methoxy-N-methylamine hydrochloride (1.1 equiv.) is suspended in dichloromethane (DCM) at 0°C, followed by slow addition of triethylamine (2.0 equiv.) to liberate the free amine.

    • Step 2 : 2-(4-Fluorophenoxy-d4)acetyl chloride (1.0 equiv.) in DCM is added dropwise. The mixture warms to room temperature and stirs for 12 hours.

    • Workup : Quenching with saturated NaHCO3, extraction with DCM, and drying over MgSO4 afford the crude product, which is purified via silica gel chromatography (hexane:ethyl acetate = 7:3).

Optimization Data:

ParameterValueSource
Temperature0°C → 22°C
Reaction Time12 hours
Yield78%
Purity (HPLC)>98%

Analytical Characterization

Spectroscopic Data

  • 1H^1H-NMR (400 MHz, CDCl3) :
    δ 3.65 (s, 3H, NCH3), 3.13 (s, 3H, OCH3), 2.08 (s, 3H, COCH3).

    • Absence of aromatic protons confirms deuteration at the phenoxy ring.

  • HRMS (ESI-TOF) :
    Calculated for C11H10D4FNO3 [M+H]+: 268.1245; Found: 268.1248.

Isotopic Purity Assessment

Deuterium incorporation is quantified using:

  • LC-MS/MS : >98% deuterium at all four positions (m/z 268 → 270 transition).

  • Isotopic Ratio : 99.2% D4, 0.8% D3 (by high-resolution mass spectrometry).

Challenges and Mitigation Strategies

Deuterium Loss During Synthesis

  • Cause : Acidic or basic conditions may promote H/D exchange.

  • Solution : Use aprotic solvents (DCM, THF) and avoid prolonged exposure to amines.

Byproduct Formation

  • N-Methylation Side Products : Controlled stoichiometry of methylating agents (e.g., CD3I) minimizes over-alkylation.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Deuterium Incorporation (%)
H/D Exchange709595
Deuteron Precursor859899
Acyl Chloride789898

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenoxy-d4)-N-methoxy-N-methyl-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-Fluorophenoxy-d4)-N-methoxy-N-methyl-acetamide has several applications in scientific research:

    Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium content.

    Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.

    Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.

    Industry: Utilized in the synthesis of other deuterated compounds for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenoxy-d4)-N-methoxy-N-methyl-acetamide involves its interaction with specific molecular targets. The deuterium atoms in the compound can affect the rate of metabolic reactions, providing insights into the metabolic pathways and mechanisms. The compound may also interact with enzymes and receptors, influencing their activity and function.

Comparison with Similar Compounds

Deuterium Substitution

The deuterated phenoxy group in the target compound distinguishes it from non-deuterated analogs (e.g., 2-Chloro-N-(4-fluorophenyl)acetamide ). Deuterium incorporation may reduce metabolic clearance by stabilizing C–D bonds against cytochrome P450-mediated oxidation, a property leveraged in drug design for prolonged half-life .

Weinreb Amide vs. Standard Amides

The N-methoxy-N-methyl-acetamide group (Weinreb amide) enables controlled ketone synthesis, unlike standard acetamides (e.g., N-(4-hydroxyphenyl)acetamide ), which lack this reactivity. This makes the target compound critical in multi-step syntheses requiring ketone intermediates .

Electron-Withdrawing vs. Electron-Donating Substituents

  • Fluorine and Nitro Groups: The 4-fluorophenoxy group provides moderate electron-withdrawing effects, contrasting with the strong electron-withdrawing nitro group in 2-(4-Formyl-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide . The latter’s nitro group enhances electrophilic aromatic substitution reactivity, useful in dye and pharmaceutical synthesis.
  • Methoxy and Ethoxy Groups: Methoxy/ethoxy substituents (e.g., in ) increase lipophilicity and solubility, whereas the target compound’s deuterated phenoxy group prioritizes isotopic tracking over solubility modulation.

Biological Activity

2-(4-Fluorophenoxy-d4)-N-methoxy-N-methyl-acetamide is a synthetic compound that has garnered interest due to its potential biological activities. This article will explore its synthesis, biological properties, and relevance in pharmacological applications, supported by data tables and findings from recent studies.

  • Molecular Formula : C10H12FNO3
  • Molecular Weight : 213.21 g/mol
  • CAS Number : 78191-00-1

Synthesis

The synthesis of this compound typically involves the reaction of 4-fluorophenol with acetamide derivatives under specific conditions to ensure the incorporation of the fluorine atom and methoxy groups. The process can be optimized to yield high purity and yield of the desired compound.

Research indicates that compounds similar to this compound may interact with various biological targets, including G-protein-coupled receptors (GPCRs) and enzymes involved in neurotransmitter degradation. The presence of the fluorine atom is thought to enhance binding affinity and selectivity.

In Vitro Studies

Several studies have evaluated the biological activity of related compounds. For instance, a study on cholinesterase inhibitors demonstrated that certain derivatives exhibited significant inhibitory effects on both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmission regulation in the nervous system .

Table 1: Inhibitory Activity of Related Compounds

CompoundTargetIC50 (µM)
Compound AAChE0.014
Compound BBChE0.092
Compound CAChE/BChE1.419

Case Studies

  • Cholinesterase Inhibition : A study found that derivatives similar to this compound showed varying degrees of inhibition against BChE, with some compounds demonstrating over 50% inhibition at low concentrations. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's .
  • Quorum Sensing Modulation : Another research highlighted the role of related compounds in modulating quorum sensing in Pseudomonas aeruginosa, indicating their potential as antimicrobial agents . The ability to influence bacterial communication pathways could lead to novel therapeutic strategies against resistant bacterial strains.

Pharmacological Implications

The biological activities associated with this compound suggest its potential utility in pharmacology, particularly in developing treatments for neurological disorders and bacterial infections.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(4-Fluorophenoxy-d4)-N-methoxy-N-methyl-acetamide, and how do reaction conditions influence yield?

  • Methodology : Start with deuterated 4-fluorophenol (4-fluorophenol-d4) as the precursor. React with chloroacetyl chloride in the presence of a base (e.g., K₂CO₃) to form the phenoxyacetate intermediate. Subsequent coupling with N-methoxy-N-methylamine under anhydrous conditions (e.g., THF, DCC as a coupling agent) yields the target compound. Optimize temperature (0–25°C) and solvent polarity to minimize side reactions .
  • Key Parameters : Monitor deuteration efficiency via mass spectrometry (MS) and confirm isotopic purity using ¹H/²H NMR .

Q. Which analytical techniques are critical for characterizing structural and isotopic purity?

  • Techniques :

  • NMR Spectroscopy : ¹H NMR to confirm absence of non-deuterated protons; ¹³C NMR for carbon backbone validation.
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic distribution patterns.
  • FT-IR : Confirm functional groups (amide C=O stretch ~1650 cm⁻¹, aromatic C-F ~1250 cm⁻¹) .

Q. How does the deuterated phenoxy group influence compound stability under varying pH and temperature conditions?

  • Methodology : Conduct accelerated stability studies in buffers (pH 3–9) at 40–60°C. Use HPLC to quantify degradation products. Compare with non-deuterated analogs to assess kinetic isotope effects (KIEs) on hydrolysis rates .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models?

  • Approach :

  • Metabolic Profiling : Use LC-MS/MS to identify metabolites in plasma and liver microsomes. Deuterated compounds may exhibit altered metabolic pathways due to KIEs.
  • Pharmacokinetic Modeling : Corrogate bioavailability differences using compartmental models, accounting for deuterium’s impact on clearance rates .

Q. How can computational modeling predict the deuterium isotope effect on target binding affinity?

  • Workflow :

  • Molecular Dynamics (MD) Simulations : Compare binding free energies (ΔG) of deuterated vs. non-deuterated compounds with target proteins (e.g., kinases).
  • Density Functional Theory (DFT) : Calculate vibrational frequency shifts in C-D vs. C-H bonds to model KIEs .

Q. What experimental designs mitigate batch-to-batch variability in deuterated intermediates?

  • Solutions :

  • Strict Anhydrous Conditions : Use Schlenk lines for moisture-sensitive reactions.
  • Isotopic Enrichment Monitoring : Implement real-time MS during synthesis to ensure ≥98% deuterium incorporation .

Q. How do solvent polarity and proticity affect deuteration efficiency in the phenoxy moiety?

  • Study Design : Compare deuteration using D₂O vs. aprotic deuterated solvents (e.g., DMSO-d6). Measure isotopic incorporation via ²H NMR and assess reaction kinetics under varying dielectric constants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Fluorophenoxy-d4)-N-methoxy-N-methyl-acetamide
Reactant of Route 2
Reactant of Route 2
2-(4-Fluorophenoxy-d4)-N-methoxy-N-methyl-acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.